3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide
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Overview
Description
3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide is a chemical compound with the molecular formula C5H8N6O5. It is known for its unique structure, which includes multiple oxo and amide groups, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with an oxo compound in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo compounds, while reduction can produce amine derivatives.
Scientific Research Applications
3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide: Known for its multiple oxo and amide groups.
2,4,6,8-Tetraazanonanediamide: Lacks the oxo groups present in this compound.
This compound derivatives: Modified versions with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of oxo and amide groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(carbamoylcarbamoyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O5/c6-1(12)8-3(14)10-5(16)11-4(15)9-2(7)13/h(H8,6,7,8,9,10,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYUKVKOBVLKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)NC(=O)NC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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